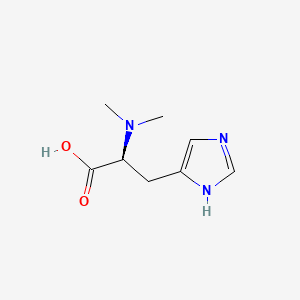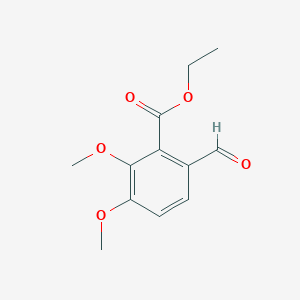![molecular formula C38H32N2 B1330945 N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 20441-06-9](/img/structure/B1330945.png)
N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine” (also known as NTD) is a derivative of polyphenylamines . It has been introduced as a potential hole transport layer (HTL) in organic light-emitting diodes . The compound has a molecular formula of C24H18N4O2 .
Molecular Structure Analysis
The molecular structure of NTD is complex, with a molecular weight of 394.43 . More detailed structural analysis would require additional resources or experimental data.Physical And Chemical Properties Analysis
NTD films consist of nanoparticles (NPs) with an average crystallite size of 33.43 nm . Upon annealing the films at temperatures of 373 and 423 K, the size of the NPs increases . The UV/Vis spectroscopy indicates that the NTD films have transmittance values greater than 87% in the visible region . The impedance is descended by increasing the annealing temperature .Wissenschaftliche Forschungsanwendungen
Hole Transport Layer in OLEDs
This compound has been explored as a potential hole transport layer (HTL) in organic light-emitting diodes (OLEDs). Nanostructured films of the compound have been spin-coated to create efficient derivatives of polyphenylamines, which are crucial for the performance of OLEDs .
Optoelectronic Devices
Further studies have reported the possibility of using this compound as a hole transport layer in various optoelectronic devices. This is due to its favorable optical and electrical properties when structured into nano-thin films .
Advanced Optical Materials
The compound has shown promising structural peculiarities and remarkable linear and nonlinear optical responses. It has potential applicability in advanced optical materials, as evidenced by experimental and theoretical characterizations .
Neuroprotective Agents
A related compound, belonging to the same family as N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine, has been identified as a neuroprotective agent. It has been found to accelerate the production of nerve growth factor (NGF) in cultured astroglial cells and shows promise in in vivo studies .
Vibrational Spectroscopy
There has been a DFT quantum chemical investigation into the molecular conformation and vibrational transitions of a similar compound. This research could provide insights into the vibrational spectroscopic analysis and molecular structure determination of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[4-[4-(N-(4-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-29-13-21-35(22-14-29)39(33-9-5-3-6-10-33)37-25-17-31(18-26-37)32-19-27-38(28-20-32)40(34-11-7-4-8-12-34)36-23-15-30(2)16-24-36/h3-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWWPCQEYRCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348695 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20441-06-9 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)




![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)






